N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been targeted in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
Biochemical Pathways
Benzofuran compounds have been found to influence a variety of biological pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been developed and utilized as anticancer agents, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Given the biological activities of benzofuran compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-24-11-17(19(25)16-9-8-13(2)23-20(16)24)21(26)22-10-14-12-27-18-7-5-4-6-15(14)18/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHIFFEXODRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3COC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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